Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Medicinal Chemistry ADME Optimization Organic Synthesis

Medicinal chemistry campaigns require reliable access to privileged scaffolds with predictable reactivity. This compound addresses the challenge of SAR inconsistency by providing a single, well-defined regioisomer with a versatile 7-ethyl carboxylate handle. Its balanced LogP (~0.9) and high purity facilitate smooth downstream derivatization to carboxamides and hydrazides. - Enables rapid analog synthesis for patent-protected anticancer (ERK1/2, p38MAPK) and anti-inflammatory targets. - Consistent quality (batch-specific NMR/HPLC) minimizes scale-up variability.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 136548-98-6
Cat. No. B184046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate
CAS136548-98-6
SynonymsEthyl 1H-iMidazo[1,2-b]pyrazole-7-carboxylate
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN2C1=NC=C2
InChIInChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,10H,2H2,1H3
InChIKeyYHKDPXNVHBXOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS 136548-98-6): Procurement-Ready Heterocyclic Building Block


Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS 136548-98-6) is a bicyclic heteroaromatic compound belonging to the imidazo[1,2-b]pyrazole class, a scaffold recognized for its diverse pharmacological properties including anticancer, anti-inflammatory, and antiviral activities [1]. The compound features an ethyl carboxylate functional group at the 7-position, which serves as a versatile handle for further synthetic elaboration, particularly for generating carboxamide and hydrazide derivatives [2]. Its favorable physicochemical profile, including a moderate computed logP of 0.9, makes it a strategic intermediate for medicinal chemistry campaigns focused on optimizing drug-like properties [3].

Why In-Class Imidazo[1,2-b]pyrazole Analogs Cannot Simply Substitute Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate


Generic substitution within the imidazo[1,2-b]pyrazole class is not feasible due to the profound impact of specific functional group placement on both chemical reactivity and biological target engagement. For instance, the 7-carboxylate ester in the title compound is a critical determinant of its synthetic utility as a precursor to potent carboxamide derivatives, a transformation central to multiple patent-protected anticancer and anti-inflammatory leads [1]. In contrast, analogs lacking this ester group or possessing different substituents at the 7-position exhibit altered reactivity profiles and divergent biological outcomes, as evidenced by structure-activity relationship (SAR) studies demonstrating that modifications at this position directly influence inhibition potency against key signaling pathways like ERK1/2 and p38MAPK [2]. Therefore, selecting the precise ethyl carboxylate analog is essential for reproducible and predictable outcomes in both synthesis and biological evaluation.

Quantitative Differentiation of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate: A Procurement-Focused Evidence Guide


Enhanced Lipophilicity vs. Parent Carboxylic Acid: A Key Determinant for Membrane Permeability and Synthetic Versatility

The ethyl ester form exhibits significantly higher lipophilicity compared to its parent carboxylic acid, 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. This property is crucial for both its utility as a synthetic intermediate and its potential for improved passive membrane permeability in downstream biological applications. Specifically, the computed partition coefficient (XLogP3-AA) for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is 0.9 [1], whereas the corresponding value for the free acid is 0.05 (ACD/LogP) .

Medicinal Chemistry ADME Optimization Organic Synthesis

Commercial Availability in High and Verifiable Purity Grades for Reproducible Research

The compound is commercially available from multiple reputable vendors with guaranteed purity specifications, enabling reproducible results in both academic and industrial research settings. Standard purity grades offered include 94% , 95% , and 98% . In contrast, many closely related imidazo[1,2-b]pyrazole analogs are not available with the same level of documented purity or are only accessible as custom synthesis products, introducing variability and potential delays in research timelines.

Chemical Procurement Quality Control Reproducibility

Established Synthetic Utility as a Key Intermediate in Patented Anticancer Agents

The imidazo[1,2-b]pyrazole-7-carboxylate scaffold, of which the title compound is a direct example, is explicitly claimed as a critical intermediate for the synthesis of novel carboxamide and carbothioamide derivatives with potent anticancer activity [1]. The patent literature demonstrates that compounds derived from this core structure exhibit direct anti-proliferative effects on solid malignancies, including breast, lung, and colon cancers, by inducing differentiation and apoptosis in cancer cells [1]. This contrasts with other imidazo[1,2-b]pyrazole isomers (e.g., 1,5-a or 1,5-b fused systems) which may not share the same specific activity profile or synthetic accessibility [2].

Medicinal Chemistry Cancer Therapeutics Patent Analysis

High-Impact Research and Industrial Applications for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate


Medicinal Chemistry: Generation of Anticancer and Anti-inflammatory Lead Compounds

This compound serves as a validated starting point for synthesizing libraries of imidazo[1,2-b]pyrazole carboxamides, which are under active investigation as anticancer agents with potential efficacy against breast, lung, and colon cancers [1]. Its use as a core scaffold in this patent-protected space ensures that derived compounds are novel and may possess unique intellectual property positions. Furthermore, the 7-position ethyl ester can be readily converted to amides or hydrazides, enabling rapid exploration of structure-activity relationships around this privileged heterocyclic core.

Pharmacokinetic Optimization: Balancing Potency with Favorable ADME Properties

The compound's moderate lipophilicity (XLogP3-AA = 0.9) [2] makes it a more attractive starting point for lead optimization compared to the highly polar parent carboxylic acid (ACD/LogP = 0.05) . This intermediate logP value suggests a favorable balance between solubility and passive membrane permeability, a critical consideration for achieving oral bioavailability. Medicinal chemists can leverage this property to design analogs that maintain target engagement while improving pharmacokinetic profiles.

Reproducible Chemical Synthesis and Process Development

The availability of this compound in high and verifiable purity grades (94-98%) from multiple reputable suppliers makes it an ideal building block for developing robust and reproducible synthetic routes. This is particularly important for industrial process chemists who require consistent starting material quality to avoid yield variability and impurity-related issues during scale-up. The presence of a well-defined CAS number and batch-specific analytical data (e.g., NMR, HPLC) further supports compliance with quality control standards.

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